molecular formula C10H9F2NO B15321548 2-(4-(Difluoromethoxy)phenyl)propanenitrile

2-(4-(Difluoromethoxy)phenyl)propanenitrile

Cat. No.: B15321548
M. Wt: 197.18 g/mol
InChI Key: OYVDXMFPADZYBP-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)phenyl)propanenitrile typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the formation of the propanenitrile moiety. One common method involves the reaction of 4-hydroxybenzonitrile with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of phenyl oxides.

    Reduction: Formation of 2-(4-(Difluoromethoxy)phenyl)propanamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(Difluoromethoxy)phenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. The nitrile group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)propanenitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(4-Fluorophenyl)propanenitrile: Contains a single fluorine atom on the phenyl ring.

    2-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom on the phenyl ring.

Uniqueness

2-(4-(Difluoromethoxy)phenyl)propanenitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H9F2NO/c1-7(6-13)8-2-4-9(5-3-8)14-10(11)12/h2-5,7,10H,1H3

InChI Key

OYVDXMFPADZYBP-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)OC(F)F

Origin of Product

United States

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